molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8

Imidazo[1,2-a]pyridine-3-sulfonic acid

Cat. No. B179839
M. Wt: 198.2 g/mol
InChI Key: JLAKLCCPOHSRQJ-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

Chlorosulfonic acid (0.170 mL, 2.55 mmol) was dissolved in chloroform (1 mL) and this solution was added dropwise to imidazo[1,2-a]-pyridine (0.100 g, 0.85 mmol) in chloroform (4 mL) over 10 min. The reaction mixture was heated to reflux for 24 h, then allowed to cool to RT and concentrated to dryness under vacuum. The crude oily product was treated with diethyl ether (10 mL) and ethanol (5 mL) resulting in a white precipitate. The solid was collected by filtration, washed with EtOH and dried to yield imidazo[1,2-a]-pyridine-3-sulfonic acid (0.128 mg). MS (ESI−) for m/z 131 (M−H)−.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=[O:4])=[O:3].[N:6]1[CH:7]=[CH:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12>C(Cl)(Cl)Cl>[N:6]1[CH:7]=[C:8]([S:2]([OH:5])(=[O:4])=[O:3])[N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12

Inputs

Step One
Name
Quantity
0.17 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
N=1C=CN2C1C=CC=C2
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
ADDITION
Type
ADDITION
Details
The crude oily product was treated with diethyl ether (10 mL) and ethanol (5 mL)
CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1C=CC=C2)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.128 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.